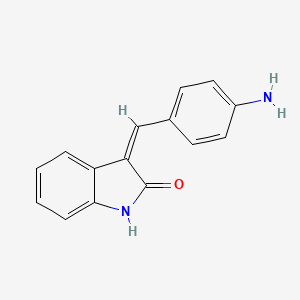

3-(4-Aminobenzylidene)indolin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C15H12N2O |

|---|---|

Molekulargewicht |

236.27 g/mol |

IUPAC-Name |

(3Z)-3-[(4-aminophenyl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,16H2,(H,17,18)/b13-9- |

InChI-Schlüssel |

RUMSQFKEQXWYJI-LCYFTJDESA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)N)/C(=O)N2 |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)N)C(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the most common methods for synthesizing 3-(4-Aminobenzylidene)indolin-2-one is through the Knoevenagel condensation reaction. This involves the reaction of oxindole with an aldehyde in the presence of a base, typically under reflux conditions . The reaction can be represented as follows:

Oxindole+Aldehyde→3-(4-Aminobenzylidene)indolin-2-one

Industrial Production Methods

Industrial production of 3-(4-Aminobenzylidene)indolin-2-one often involves the use of palladium-catalyzed reactions due to their efficiency and high yield. These methods include intramolecular hydroarylation of N-aryl-propiolamides and C-H functionalization/intramolecular alkenylation .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Aminobenzylidene)indolin-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indolin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Research has demonstrated that derivatives of indolin-2-one, including those with the 4-aminobenzylidene motif, exhibit significant antibacterial and antifungal activities. For instance, compounds containing this structure have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida species. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.36 to 25 mg/ml, indicating moderate to high efficacy against tested pathogens .

Anticancer Activity

The anticancer potential of 3-(4-Aminobenzylidene)indolin-2-one has been extensively studied. In particular, it has shown promising results against MCF-7 breast cancer cell lines, with an IC50 value of approximately 18.42 μM, suggesting potent antiproliferative effects . The dual activity against both cancer cells and microbial pathogens positions this compound as a valuable candidate for drug development.

Case Studies

-

Antimicrobial Efficacy : A study evaluating various indolin-2-one derivatives revealed that those with the 4-aminobenzylidene fragment exhibited superior activity against Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that modifications to the indolin-2-one structure significantly influenced antimicrobial potency (Table 1) .

Compound E. coli (mg/ml) K. pneumoniae (mg/ml) S. aureus (mg/ml) 4a 12.5 25 12.5 4b 12.5 25 25 4d 6.25 12.5 6.25 - Anticancer Activity : Another investigation focused on the antiproliferative effects of indolin-2-one derivatives against several cancer cell lines, including A549 and LS174. The study highlighted that compound 4d not only inhibited cancer cell growth but also exhibited low toxicity towards normal cells (MRC-5), underscoring its therapeutic potential .

Wirkmechanismus

The mechanism of action of 3-(4-Aminobenzylidene)indolin-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to bind moderately to DNA and strongly to bovine serum albumin (BSA), indicating its potential as a drug candidate . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Findings

In contrast, nitro or halogen substituents (e.g., Br, F) increase electrophilicity, favoring covalent binding or π-π stacking . NMR Shifts: The amino group causes upfield shifts for adjacent protons, whereas nitro or halogen groups induce downfield shifts. For example, the C4 proton in 3-(dithiazol-5-ylidene)indolin-2-one shifts to δ ~9.13 ppm due to electron-withdrawing effects .

Biological Activity: Antibacterial Activity: Nitro-substituted derivatives (e.g., 3-(4-Nitrobenzylidene)indolin-2-one) exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus, likely due to nitroreductase activation . The amino analog may lack this mechanism but could act via kinase inhibition . Anticancer Activity: Hydrazone derivatives (e.g., 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one) show cytotoxicity against cancer cells (IC₅₀ ~5–10 µM), while the amino-substituted compound’s activity remains understudied .

Synthetic Accessibility: The amino derivative requires a reduction step (e.g., Fe/HCl), yielding ~67% purity, whereas nitro or halogen analogs are synthesized directly via condensation (yields: 51–99%) .

Physicochemical Properties: The amino group improves aqueous solubility compared to hydrophobic substituents (e.g., tert-butyl or bromo groups). However, it may reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.